Methyl [4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)phenyl]acetate
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Overview
Description
METHYL 2-[4-({[4-(3-CHLOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a carbothioyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-({[4-(3-CHLOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the 3-chlorophenyl group through a nucleophilic substitution reaction. The carbothioyl group is introduced via a thiourea derivative, followed by the esterification of the resulting intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-({[4-(3-CHLOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
METHYL 2-[4-({[4-(3-CHLOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent, depending on its interaction with specific molecular targets.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[4-({[4-(3-CHLOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2-CHLOROPHENYL)ACETATE: This compound shares a similar ester functional group but differs in the position of the chlorine atom and the absence of the piperazine ring.
METHYL 2-(4-CHLOROPHENYL)ACETATE: Similar to the previous compound but with the chlorine atom in the para position.
METHYL AMINO(3-CHLOROPHENYL)ACETATE: This compound features an amino group instead of the piperazine ring.
Uniqueness
METHYL 2-[4-({[4-(3-CHLOROPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE is unique due to its combination of a piperazine ring, a 3-chlorophenyl group, and a carbothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22ClN3O2S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
methyl 2-[4-[[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino]phenyl]acetate |
InChI |
InChI=1S/C20H22ClN3O2S/c1-26-19(25)13-15-5-7-17(8-6-15)22-20(27)24-11-9-23(10-12-24)18-4-2-3-16(21)14-18/h2-8,14H,9-13H2,1H3,(H,22,27) |
InChI Key |
APQLAWCDRPELTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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